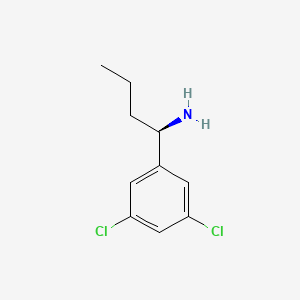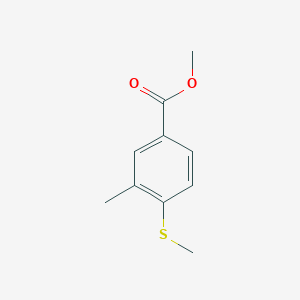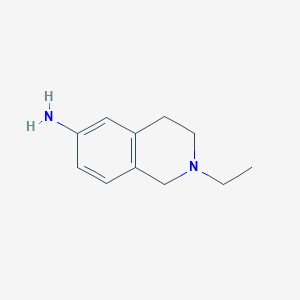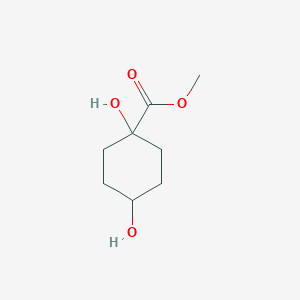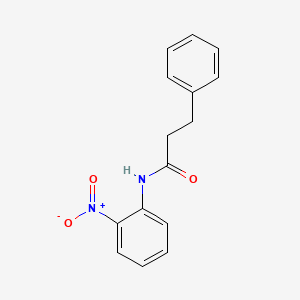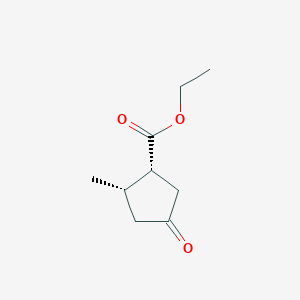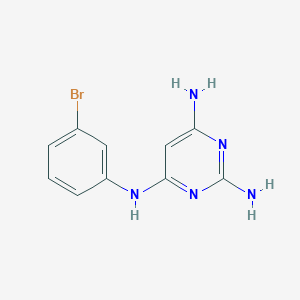![molecular formula C11H15BN2O3 B13982730 [4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
[4-(Piperazine-1-carbonyl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Piperazine-1-carbonyl)phenyl]boronic acid is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a piperazine ring attached to a phenylboronic acid moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Piperazine-1-carbonyl)phenyl]boronic acid typically involves the reaction of piperazine derivatives with phenylboronic acid. Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yields and purity. The use of solid-phase synthesis and photocatalytic methods has been explored to enhance the efficiency of production .
化学反应分析
Types of Reactions
[4-(Piperazine-1-carbonyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can modify the piperazine ring or the phenyl group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include boronic esters, reduced piperazine derivatives, and substituted phenylboronic acids .
科学研究应用
[4-(Piperazine-1-carbonyl)phenyl]boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of [4-(Piperazine-1-carbonyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the piperazine ring, making it less versatile in biological applications.
Piperazine derivatives: Do not contain the boronic acid group, limiting their use in certain chemical reactions.
Pinacol boronic esters: More stable but less reactive compared to [4-(Piperazine-1-carbonyl)phenyl]boronic acid.
Uniqueness
This compound is unique due to the combination of the piperazine ring and the boronic acid group, providing a versatile platform for various chemical and biological applications .
属性
分子式 |
C11H15BN2O3 |
|---|---|
分子量 |
234.06 g/mol |
IUPAC 名称 |
[4-(piperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O3/c15-11(14-7-5-13-6-8-14)9-1-3-10(4-2-9)12(16)17/h1-4,13,16-17H,5-8H2 |
InChI 键 |
PPPIZOKBJHYJQW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCNCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


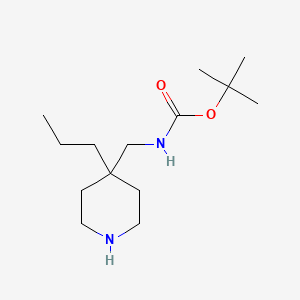
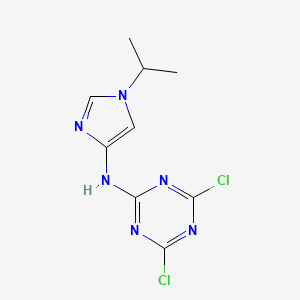
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)

